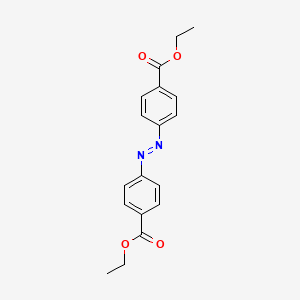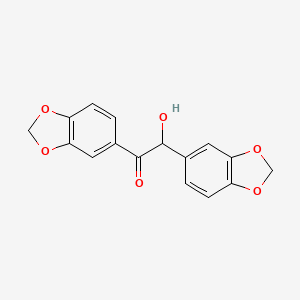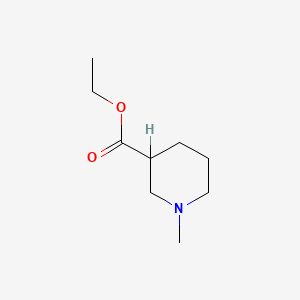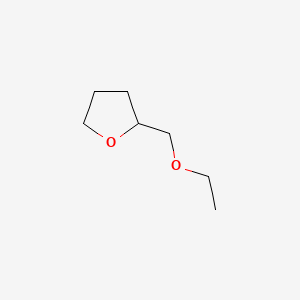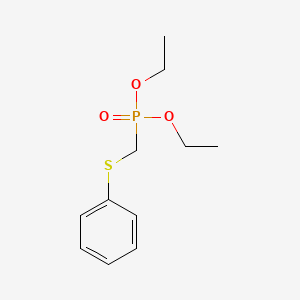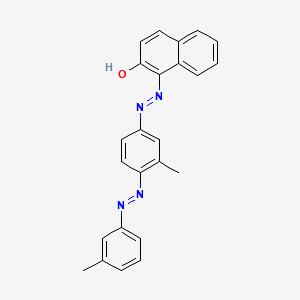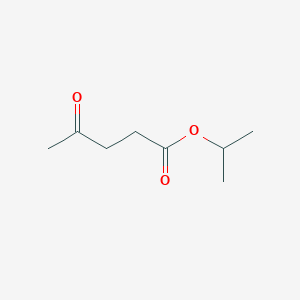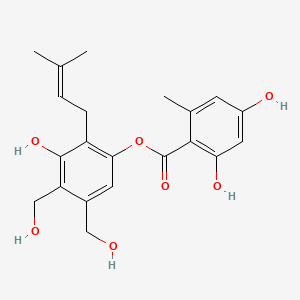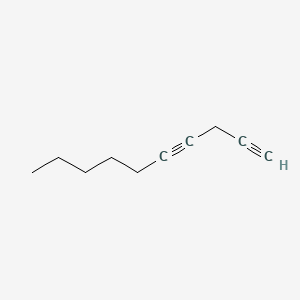
1,4-Decadiyne
Übersicht
Beschreibung
1,4-Decadiyne is a chemical compound with the molecular formula C10H14 . It belongs to the class of organic compounds known as acetylenes .
Molecular Structure Analysis
The molecular structure of 1,4-Decadiyne consists of a ten-carbon chain with two triple bonds at the 1st and 4th carbon atoms . The molecular weight of 1,4-Decadiyne is 134.2182 .Wissenschaftliche Forschungsanwendungen
Chemical Properties
1,4-Decadiyne has the molecular formula C10H14 and a molecular weight of 134.2182 . It is a chemical compound that can be represented by a 2D Mol file or a computed 3D SD file .
Synthesis of Novel 1,4-Diketone Derivatives
1,4-Decadiyne can be used in the synthesis of γ-keto nitriles, γ-keto esters, and γ-diketone products . These are important intermediates or starting materials in the synthesis of various heterocyclic molecules and bioactive heterocyclic systems found in natural products . The reaction allows the synthesis of these compounds in milder conditions by reversing the actual polarity of the carbonyls .
Use in Radiation Processes
1,4-Decadiyne can be used in processes involving ionizing radiations such as γ-rays, accelerated electrons, and X-rays . These radiations are used to irradiate blood or blood components, sterilize healthcare products, minimize microbial load in food, and modify polymers .
Anti-Adipogenic Applications
Certain compounds related to 1,4-Decadiyne have been found to inhibit the adipogenesis of 3T3-L1 preadipocytes . These compounds prevent lipid accumulation through the suppression of the expression of lipogenic genes and the increase of the expression of lipolytic genes .
Promotion of Adipogenesis
On the other hand, some compounds related to 1,4-Decadiyne have been found to promote adipogenesis . These compounds could potentially be used in research related to fat cells and obesity .
Safety And Hazards
Handling 1,4-Decadiyne requires precautions. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
deca-1,4-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h1H,4-6,8,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITHRTPWTQFONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Decadiyne | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1,4-decadiyne a useful starting material in the synthesis of methyl (E,Z,Z)-8,11,14-eicosatrienoate?
A1: 1,4-Decadiyne provides the correct carbon chain length and two strategically positioned triple bonds. As described in the paper, it reacts with 1,8-dichloro-(E)-2-octene to form 1-chloro-(E)-6-octadecene-9,12-diyne []. This intermediate contains the full 20-carbon backbone of eicosatrienoate, with a strategically placed double bond. Subsequent stereospecific hydrogenation of the triple bonds, followed by malonic ester synthesis, yields the desired methyl (E,Z,Z)-8,11,14-eicosatrienoate [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

